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RBP-Jkappa protein - 143777-43-9

RBP-Jkappa protein

Catalog Number: EVT-1519612
CAS Number: 143777-43-9
Molecular Formula: C22H40N2O4
Molecular Weight: 0
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Product Introduction

Overview

RBP-Jkappa protein, also known as recombination binding protein suppressor of hairless, is a crucial transcription factor involved in the Notch signaling pathway. It is a sequence-specific DNA binding protein that interacts with the intracellular domain of Notch receptors, playing a significant role in regulating gene expression in response to developmental signals. The protein is widely expressed in various tissues, indicating its fundamental role in cellular processes.

Source

RBP-Jkappa was first identified in studies focusing on the immunoglobulin kappa gene rearrangement and its regulatory mechanisms. The protein is encoded by the RBPJ gene located on human chromosome 4. Its discovery was linked to the study of Notch signaling pathways and their implications in cell differentiation and development .

Classification

RBP-Jkappa belongs to the family of transcription factors characterized by their ability to bind specific DNA sequences and regulate gene transcription. It is classified under basic helix-loop-helix proteins, which are pivotal in cell signaling and developmental processes.

Synthesis Analysis

Methods

The synthesis of RBP-Jkappa can be achieved through recombinant DNA technology. This involves cloning the RBPJ gene into an expression vector, followed by transformation into suitable host cells such as bacteria or mammalian cells for protein production.

Technical Details

  1. Cloning: The RBPJ gene is amplified using polymerase chain reaction techniques and cloned into plasmid vectors.
  2. Transformation: The plasmid is introduced into host cells (e.g., Escherichia coli or HEK293 cells) for protein expression.
  3. Induction: Protein expression is induced using specific agents (e.g., IPTG for bacterial systems).
  4. Purification: The expressed protein is purified using affinity chromatography techniques that exploit specific binding properties of RBP-Jkappa.
Molecular Structure Analysis

Structure

RBP-Jkappa consists of several functional domains that facilitate its role as a transcription factor. It contains a DNA-binding domain that recognizes specific sequences within target genes, allowing it to regulate transcription effectively.

Data

The structural analysis reveals that RBP-Jkappa forms dimers, which are essential for its functionality in binding to DNA and interacting with other proteins involved in the Notch signaling pathway. Structural studies suggest that the protein can undergo conformational changes upon ligand binding, which are critical for its activity .

Chemical Reactions Analysis

Reactions

RBP-Jkappa participates in various biochemical reactions primarily related to transcription regulation. It acts as a mediator between the Notch receptor and downstream target genes.

Technical Details

  1. Binding Reactions: RBP-Jkappa binds to specific DNA sequences known as recombination signal sequences, facilitating transcriptional activation or repression.
  2. Protein-Protein Interactions: It interacts with other proteins such as the intracellular domain of Notch receptors and various co-activators or repressors, influencing gene expression dynamics .
Mechanism of Action

Process

The mechanism of action of RBP-Jkappa involves its binding to DNA and recruitment of additional transcriptional machinery. Upon activation by Notch signaling, RBP-Jkappa dissociates from co-repressors and associates with co-activators to initiate transcription.

Data

Studies show that RBP-Jkappa can also mediate interactions with viral proteins, such as Epstein-Barr virus EBNA2, enhancing viral gene expression through similar mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

RBP-Jkappa is a soluble protein under physiological conditions, with a molecular weight typically around 50 kDa. Its stability is influenced by pH and ionic strength.

Chemical Properties

The protein exhibits characteristics typical of transcription factors, including:

  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: Sensitive to denaturing conditions but can refold under appropriate conditions.

Relevant data indicate that post-translational modifications such as phosphorylation can modulate its activity and stability .

Applications

Scientific Uses

RBP-Jkappa has significant applications in various fields:

  • Cancer Research: Its role in cell proliferation and differentiation makes it a target for studies on tumorigenesis.
  • Developmental Biology: Understanding its function provides insights into embryonic development and tissue differentiation processes.
  • Immunology: Investigating its involvement in immunoglobulin gene rearrangement contributes to knowledge about adaptive immunity.
Molecular Characterization of RBP-Jκ

Structural Domains and Functional Motifs

IPT/TIG Domain Architecture and DNA-Binding Specificity

RBP-Jκ (Recombination Signal Binding Protein for Immunoglobulin J Kappa), also termed CSL (CBF1/Su(H)/Lag-1), is a DNA-binding transcription factor central to canonical Notch signaling. Its structure comprises three integrated domains:

  • N-Terminal Domain (NTD): Adopts an immunoglobulin-like β-sandwich fold homologous to the Rel homology region (RHR-N) in transcription factors like NF-κB. This domain contacts DNA backbone residues via conserved basic amino acids.
  • Beta-Trefoil Domain (BTD): A unique insertion between NTD and CTD, featuring a β-barrel fold with three subdomains. Its hydrophobic pocket (formed by residues Phe²⁴⁰, Trp²⁴³, and Phe²⁶⁹ in C. elegans Lag-1) recognizes the ϕWϕP motif (ϕ: hydrophobic residue) in nuclear effectors like Notch intracellular domain (NICD) and viral proteins (e.g., EBV EBNA2).
  • C-Terminal Domain (CTD): Resembles the RHR-C/IPT-TIG fold, characteristic of immunoglobin-like transcription factors. While not directly contacting DNA, it stabilizes the overall conformation [6].

DNA recognition occurs through a bipartite mechanism:

  • The NTD binds the DNA minor groove at the consensus sequence 5′-(C/T)GTGGGAA-3′ via hydrogen bonds and van der Waals contacts.
  • The BTD interacts with major groove nucleotides, particularly the GGGAA core, using residues Arg³¹⁵ and His³¹⁷ (C. elegans numbering). Mutation of these residues abolishes DNA affinity [6] [2].

Table 1: Key Structural Domains of RBP-Jκ and Functional Roles

DomainStructural FeaturesFunctionInteracting Partners
NTDIg-like β-sandwich (RHR-N fold)Minor groove DNA binding; sequence anchoringDNA backbone phosphates
BTDβ-trefoil with hydrophobic pocketMajor groove recognition; nuclear effector docking (ϕWϕP motif)NICD, EBNA2, RITA, KyoT2
CTDIPT/TIG domain (RHR-C fold)Structural stabilization; corepressor recruitmentSMRT, CIR, SKIP

Integrase Homology and Evolutionary Conservation

RBP-Jκ exhibits exceptional evolutionary conservation across metazoans:

  • Sequence Homology: The central 425-residue core is 93% identical between Drosophila and murine orthologs. This region includes a 40-residue integrase motif (Pfam PF00665), suggesting ancestral links to site-specific recombination systems. Drosophila RBP-Jκ binds the immunoglobulin Jκ recombination signal identically to murine RBP-Jκ, implying functional conservation in DNA recognition [3] [7].
  • Structural Conservation: Despite low sequence identity (~22–23% between yeast and human), the tertiary structure of the ELP456 subcomplex (analogous to RBP-Jκ interactors) is preserved. RecA-ATPase folds and hydrogen-bond networks are maintained in Arabidopsis and yeast, underscoring selective pressure on protein-protein interaction interfaces [10].
  • Functional Implications: The integrase-like domain may facilitate DNA bending or topological changes during transcriptional activation. Viral pathogens (e.g., KSHV Rta) exploit this conserved interface to hijack RBP-Jκ–dependent transcription [2].

Table 2: Evolutionary Conservation of RBP-Jκ Across Species

OrganismHomology vs. Human (%)Conserved MotifsFunctional Evidence
Mouse (Mus musculus)>98%Integrase motif (residues 210–250)Identical Jκ sequence binding
Fruit fly (Drosophila melanogaster)75% (93% in core domain)ϕWϕP-binding pocket in BTDRescue of Notch defects in mutants
Worm (C. elegans Lag-1)60% nucleotide identityDNA-contact residues (Arg³¹⁵, His³¹⁷)Crystal structure complexed with DNA

Post-Translational Modifications and Subcellular Localization

RBP-Jκ activity is dynamically regulated by post-translational modifications (PTMs), impacting its nucleocytoplasmic shuttling and transcriptional output:

  • Phosphorylation: Thr¹⁴³ within RITA's ϕWϕP motif (ϕTϕP variant) is phosphorylated in vivo, weakening RBP-Jκ binding. This reduces nuclear export mediated by RITA (RBP-Jκ–interacting and tubulin-associated protein), a corepressor that sequesters RBP-Jκ in the cytoplasm [1].
  • Acetylation/Lysine Modifications: Proteomic screens identify acetylated lysines in the CTD, potentially altering affinity for co-repressors (e.g., CIR) or activators (e.g., NICD). In Drosophila, SUMOylation of Su(H) (RBP-Jκ ortholog) promotes association with silencing complexes [4] [8].
  • Regulation by Viral Factors: KSHV Rta stabilizes DNA-bound RBP-Jκ by blocking ubiquitin-mediated degradation, enriching RBP-Jκ occupancy at viral promoters during reactivation [2].

Nuclear localization is governed by:

  • Canonical nuclear localization signals (NLS) in the NTD.
  • Competitive binding of nuclear retention factors (NICD, MAM) vs. export factors (RITA). RITA’s nuclear export signal (NES) directs CRM1-dependent RBP-Jκ relocalization to the cytoplasm, dampening Notch target gene expression [1].

Table 3: Key PTMs of RBP-Jκ and Functional Consequences

PTM TypeModification SiteRegulatorFunctional Outcome
PhosphorylationThr¹⁴³ (RITA-bound complex)Cellular kinasesAttenuates RBP-Jκ/RITA affinity; promotes nuclear retention
AcetylationLys³⁵⁰, Lys⁴¹⁵ (CTD)Histone acetyltransferasesDisplaces corepressors (SMRT); enhances NICD recruitment
UbiquitinationLys²⁷⁸ (BTD)Viral Rta (KSHV)Stabilizes DNA-bound RBP-Jκ; prolongs transcriptional activation

Properties

CAS Number

143777-43-9

Product Name

RBP-Jkappa protein

Molecular Formula

C22H40N2O4

Synonyms

RBP-Jkappa protein

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